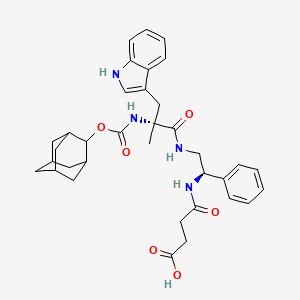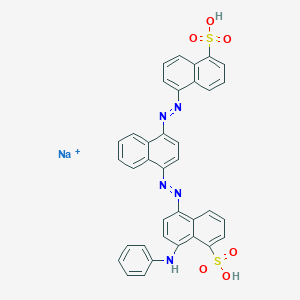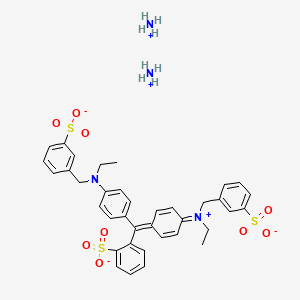
Cilostamide
Vue d'ensemble
Description
Le cilostamide est un inhibiteur sélectif de la phosphodiestérase de type 3 (PDE3), une enzyme qui joue un rôle crucial dans la régulation de l'adénosine monophosphate cyclique (AMPc) et du guanosine monophosphate cyclique (GMPc) dans les cellules . Ce composé est connu pour ses applications thérapeutiques potentielles, en particulier dans les maladies cardiovasculaires, en raison de sa capacité à inhiber l'agrégation plaquettaire et à induire la vasodilatation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le cilostamide peut être synthétisé par différentes méthodes. Une procédure notable implique la conversion du 5-méthoxy-2-nitrobenzaldéhyde en acide nitrocinnamique correspondant en utilisant l'acide malonique et la pipéridine dans la pyridine . Cet intermédiaire est ensuite réduit en acide 2-amino-5-méthoxycinnamique en utilisant du chlorure stanneux en solution alcoolique . L'étape finale implique une fermeture de cycle catalysée par un acide pour former le 6-méthoxycarbostyrile, qui est ensuite converti en this compound .
Méthodes de production industrielle : La production industrielle du this compound suit généralement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle rigoureux des conditions réactionnelles et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le cilostamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former des dérivés de quinolinone.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino, qui sont essentiels dans sa synthèse.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont impliquées dans la formation de son cycle quinolinone.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène dans l'acide acétique glacial.
Réduction : Chlorure stanneux en solution alcoolique.
Substitution : Pipéridine dans la pyridine pour la formation d'acide nitrocinnamique.
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que l'acide 2-amino-5-méthoxycinnamique et le 6-méthoxycarbostyrile, qui sont cruciaux pour la synthèse finale du this compound .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme inhibiteur sélectif dans des études impliquant des enzymes phosphodiestérases.
Industrie : Utilisé dans le développement de formulations pharmaceutiques ciblant les affections cardiovasculaires.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement la phosphodiestérase de type 3 (PDE3), ce qui entraîne une augmentation des niveaux intracellulaires d'AMPc et de GMPc . Cette inhibition entraîne la relaxation des muscles lisses vasculaires et l'inhibition de l'agrégation plaquettaire . Les cibles moléculaires comprennent les isoformes PDE3A et PDE3B, qui sont impliquées dans divers processus cellulaires .
Applications De Recherche Scientifique
Cilostamide has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving phosphodiesterase enzymes.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cAMP and cGMP.
Industry: Utilized in the development of pharmaceutical formulations targeting cardiovascular conditions.
Mécanisme D'action
Cilostamide exerts its effects by selectively inhibiting phosphodiesterase type 3 (PDE3), which leads to an increase in intracellular levels of cAMP and cGMP . This inhibition results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation . The molecular targets include PDE3A and PDE3B isoforms, which are involved in various cellular processes .
Comparaison Avec Des Composés Similaires
Le cilostamide est comparé à d'autres inhibiteurs de la PDE3 tels que la milrinone et l'énoximone . Bien que tous ces composés inhibent la PDE3, le this compound est unique en raison de sa structure moléculaire spécifique, qui offre un profil de sélectivité et de puissance distinct . Des composés similaires incluent :
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYVIIHMORPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045140 | |
| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-75-4 | |
| Record name | Cilostamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68550-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilostamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILOSTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
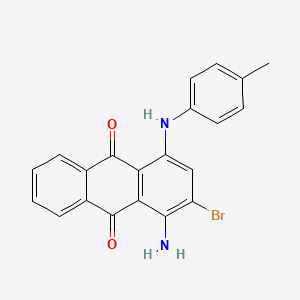
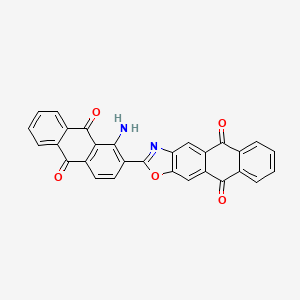

![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
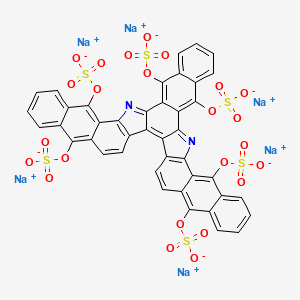
![Disodium 6,6'-diethoxy[2,2'-bibenzo[b]thiophene]-3,3'-diyl disulfate](/img/structure/B1668955.png)
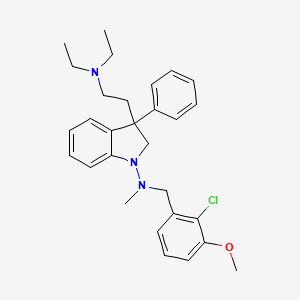
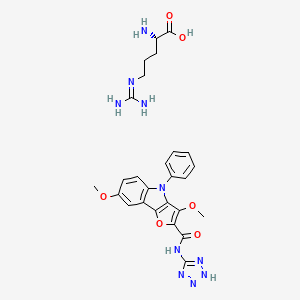
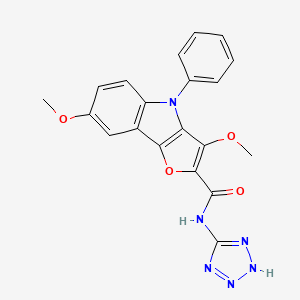
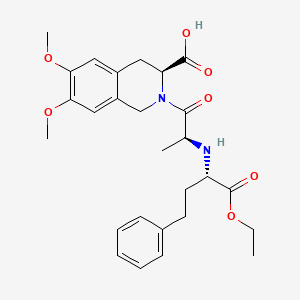
![1-[2-[bis[4-(trifluoromethyl)phenyl]methoxy]ethyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid](/img/structure/B1668964.png)
